molecular formula C20H24N6O4S B2962404 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 899993-00-1

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2962404
CAS RN: 899993-00-1
M. Wt: 444.51
InChI Key: LTKFRMIDYYMAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H24N6O4S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Some derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. These derivatives have shown promising antimicrobial activities against a range of microbial strains, suggesting their potential utility in developing new antimicrobial agents. For instance, a series of new heterocycles incorporating an antipyrine moiety, related to the structure of interest, demonstrated significant antimicrobial efficacy, underscoring the therapeutic potential of such compounds in combating infectious diseases (Bondock, Rabie, Etman, & Fadda, 2008).

Anti-inflammatory and Analgesic Activities

Research into pyrimidine derivatives, akin to the chemical structure , has highlighted their anti-inflammatory and analgesic properties. This is indicative of their potential use in treating pain and inflammation-related disorders. A study focusing on the synthesis and evaluation of pyrimidine derivatives revealed compounds that exhibited significant anti-inflammatory and analgesic activities, making them potential candidates for the development of new therapeutic agents in this domain (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).

Antibacterial Activity

The synthesis of 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives and their subsequent evaluation for antibacterial activity have provided insights into the potential of such compounds to act as effective antibacterial agents. These studies have shown significant efficacy against both Gram-negative and Gram-positive bacteria, highlighting the versatility of these compounds in addressing various bacterial infections (Kumari, Triloknadh, Harikrishna, Vijjulatha, & Rao, 2017).

Dual Cytokine Regulation

In a study focused on a pyrimidylpiperazine derivative, researchers discovered a compound capable of dual cytokine regulation, modulating both tumor necrosis factor-alpha and interleukin-10. This dual regulation suggests a therapeutic potential in treating diseases characterized by cytokine dysregulation, such as septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda, Sumichika, Murata, Hanano, Adachi, & Hisadome, 2000).

properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-23-9-11-24(12-10-23)25-17-4-2-3-16(17)19(22-20(25)28)31-13-18(27)21-14-5-7-15(8-6-14)26(29)30/h5-8H,2-4,9-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKFRMIDYYMAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

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